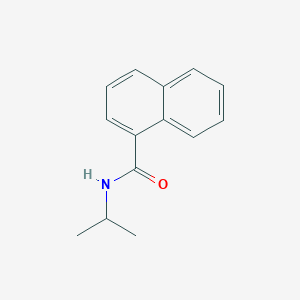

N-isopropyl-1-naphthamide

Descripción general

Descripción

Naphthamide derivatives, including those similar to N-isopropyl-1-naphthamide, are of interest in various chemical and materials science fields due to their unique structural and chemical properties. These compounds often serve as intermediates in the synthesis of more complex molecules and materials.

Synthesis Analysis

Naphthamides like N,N-Diisopropyl-1-naphthamide can be synthesized through various chemical pathways, including the direct amide formation from corresponding naphthoic acids or naphthol derivatives. The synthesis process often involves the use of catalytic agents or specific conditions to promote the desired reactions and yield the naphthamide compounds with high purity (Bond et al., 2001).

Molecular Structure Analysis

The molecular structure of these naphthamides is characterized by the presence of a naphthalene unit attached to an amide group. For example, in N,N-Diisopropyl-1-naphthamide, the molecular conformation is such that the plane of the amide group is approximately perpendicular to the plane of the naphthalene unit, leading to specific intermolecular interactions and structural characteristics (Bond et al., 2001).

Chemical Reactions and Properties

Naphthamides participate in various chemical reactions, including nucleophilic aromatic substitution, which can be used for further functionalization of the naphthalene core. These compounds exhibit distinct reactivity patterns that are influenced by the naphthalene moiety and the substituents on the amide nitrogen, offering routes to a wide range of derivatives and applications.

Physical Properties Analysis

The physical properties of naphthamides, such as solubility, melting point, and crystallinity, depend on their molecular structure. For instance, the crystal structure analysis of related compounds reveals how intermolecular interactions, such as C—H⋯O hydrogen bonding, influence the material's properties and its behavior in different solvents and conditions (Bond et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

- N-isopropyl-1-naphthamide has been a focus in the synthesis of atropisomers and diastereoisomers. For instance, 2-Substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides exist as stable atropisomers. When the 2-substituent is a 1-hydroxyalkyl group, these compounds can form separable diastereoisomers with notable diastereoselectivity in synthesis processes (Bowles, Clayden, & Tomkinson, 1995). Additionally, the crystal structure of N,N-diisopropyl-1-naphthamide, studied at 180 K, reveals a molecular conformation where the amide group plane is approximately perpendicular to the naphthalene unit (Bond, Clayden, & Wheatley, 2001).

Applications in Supramolecular Chemistry

- Naphthalene diimides, including derivatives like this compound, find applications in various fields such as supramolecular chemistry, sensors, and host-guest complexes. These compounds are pivotal in molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis through anion-π interactions. They also have implications in artificial photosynthesis and solar cell technology due to their unique photophysical properties (Kobaisi et al., 2016).

Chemical Reactivity and Synthesis Routes

- The chemical reactivity of this compound derivatives is crucial for synthetic routes leading to complex organic compounds. For example, anionic cyclizations of N-tert-butyl-N-benzyl-1-naphthamide result in tricyclic enolates which react with electrophiles to form specific benzo[e]isoindolones (Ahmed, Clayden, & Rowley, 1998). Moreover, studies on enantiomerically pure 2-substituted N,N-dialkyl-1-naphthamides have led to methods for resolving these compounds into their enantiomerically pure forms, which are essential for the desymmetrization of cyclic meso anhydrides (Dai, Yeung, Chow, & Williams, 2001).

Material Science and Catalysis

- This compound derivatives also have applications in material science and catalysis. They are used in the selective isopropylation of naphthalene, a crucial process in the production of high-value chemicals. This is exemplified in studies on the isopropylation of naphthalene over various zeolites, where different isomers of isopropylnaphthalene are formed (Moreau, Finiels, Geneste, & Solofo, 1992).

Mecanismo De Acción

Target of Action

The primary target of N-isopropyl-1-naphthamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It has been suggested that it may act as a competitive and reversible inhibitor .

Biochemical Pathways

Given its target, it is likely to impact pathways related to blood clot dissolution and tissue remodeling .

Result of Action

Given its target, it is likely to influence processes related to blood clot dissolution and tissue remodeling .

Direcciones Futuras

The future directions for research on N-isopropyl-1-naphthamide could involve further exploration of its potential as a VEGF receptor tyrosine kinase inhibitor . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Análisis Bioquímico

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of N-isopropyl-1-naphthamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is limited. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-propan-2-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSNDIDROFXWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)

![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)